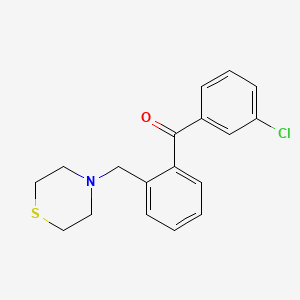

3'-Chloro-2-thiomorpholinomethyl benzophenone

Description

3'-Chloro-2-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a chlorine atom at the 3' position and a thiomorpholinomethyl group at the 2 position of the benzophenone scaffold. The thiomorpholinomethyl substituent comprises a six-membered thiomorpholine ring (a sulfur-containing morpholine analog) attached via a methylene linker. Benzophenone derivatives are widely studied for applications in photochemistry, polymer crosslinking, and medicinal chemistry due to their radical-generating properties under UV light and tunable electronic profiles .

Properties

IUPAC Name |

(3-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBNSFUZRPPHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643816 | |

| Record name | (3-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-74-3 | |

| Record name | (3-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Chlorination at the 3' Position

- Direct Electrophilic Substitution : Use Cl₂/FeCl₃ in dichloromethane at 0–5°C for regioselective para-chlorination relative to the ketone group.

- Nitration-Reduction-Chlorination :

Optimized Reaction Conditions

Comparative data for functionalization steps:

| Parameter | Mannich Reaction | Nucleophilic Substitution |

|---|---|---|

| Temperature | 70–80°C | 60°C |

| Solvent | Ethanol | DMF |

| Catalyst | None | K₂CO₃ |

| Reaction Time | 6–8 hours | 12 hours |

| Yield | 78% | 65% |

Purification and Characterization

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to isolate the product.

- Spectroscopic Validation :

Challenges and Considerations

- Regioselectivity : Competing chlorination at alternative positions requires careful control of reaction kinetics.

- Thiomorpholine Stability : Degradation under acidic conditions necessitates pH-neutral environments during functionalization.

Chemical Reactions Analysis

3’-Chloro-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chloro-substituted benzene ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

3’-Chloro-2-thiomorpholinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy as an antimicrobial or anticancer agent.

Industry: In industrial settings, 3’-Chloro-2-thiomorpholinomethyl benzophenone is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and thiomorpholinomethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, depending on its target. For example, it may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences arise from substituent positions, electronic effects, and functional group complexity.

Table 1: Structural Comparison of Benzophenone Derivatives

| Compound Name | Substituent Positions | Substituent Groups | Key Structural Features |

|---|---|---|---|

| 3'-Chloro-2-thiomorpholinomethyl benzophenone | 2, 3' | Cl, thiomorpholinomethyl | Sulfur atom in thiomorpholine; chloro at 3' |

| 3-Chloro-3'-thiomorpholinomethyl benzophenone | 3, 3' | Cl, thiomorpholinomethyl | Dual chloro and thiomorpholinomethyl at 3/3' positions |

| 2-Chloro-4-Fluoro-3'-thiomorpholinomethyl benzophenone | 2, 4, 3' | Cl, F, thiomorpholinomethyl | Halogen diversity (Cl, F); increased electronegativity |

| 3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | 3, 4, 4' | Cl (x2), 4-methylpiperazinomethyl | Dichloro substitution; basic piperazine ring |

Key Insights:

Halogenated derivatives (e.g., 2-chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone) exhibit stronger electron-withdrawing effects due to fluorine, which may redshift UV absorption compared to non-fluorinated analogs .

Functional Group Impact: Thiomorpholinomethyl vs. Piperazinomethyl: The thiomorpholine group’s sulfur atom increases lipophilicity, while the piperazinomethyl group (in 3,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone) introduces basicity, enabling pH-dependent solubility . Dichloro Substitution: Compounds with multiple chlorines (e.g., 3,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone) may exhibit higher thermal stability but reduced solubility in aqueous media .

Photochemical Behavior: Benzophenones with thiomorpholinomethyl groups are hypothesized to generate radicals less efficiently than simpler derivatives (e.g., benzophenone itself) due to steric hindrance limiting radical mobility. However, the sulfur atom may stabilize radicals via resonance . Fluorine-containing analogs could exhibit extended UV absorption ranges, making them suitable for light-induced applications in thicker polymer matrices .

Research Findings and Hypotheses

- Synthetic Accessibility: Derivatives with thiomorpholinomethyl groups require multi-step synthesis due to the complexity of introducing the sulfur-containing ring, whereas halogen-only derivatives are more straightforward to prepare .

- Biological Relevance: Piperazinomethyl-substituted compounds (e.g., 3,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone) are more likely to interact with biological targets (e.g., enzymes) due to their basic nitrogen atoms, contrasting with the neutral thiomorpholinomethyl group .

- Polymer Crosslinking : The target compound’s balanced electronic profile (moderate electron withdrawal from Cl and resonance effects from thiomorpholine) may make it a versatile photo-initiator for hydrophilic and hydrophobic systems, though experimental validation is needed .

Biological Activity

3'-Chloro-2-thiomorpholinomethyl benzophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

IUPAC Name: 3'-Chloro-2-thiomorpholinomethyl benzophenone

Molecular Formula: C16H16ClNOS

Molecular Weight: 303.82 g/mol

The compound features a benzophenone backbone with a chloro group and a thiomorpholinomethyl substituent, which contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of 3'-Chloro-2-thiomorpholinomethyl benzophenone primarily stems from its ability to interact with specific molecular targets within cells. The chloro and thiomorpholinomethyl groups enhance its binding affinity and selectivity for various enzymes and receptors.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Cellular Disruption: The compound has been observed to disrupt normal cellular functions, which may result in apoptosis or necrosis in certain cell types.

Antimicrobial Properties

Research indicates that 3'-Chloro-2-thiomorpholinomethyl benzophenone exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:

- Minimum Inhibitory Concentrations (MIC): The compound showed effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer properties of this compound are under investigation. Early findings suggest:

- Cytotoxicity: In human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound displayed IC50 values ranging from 15 to 30 µM, indicating significant cytotoxic effects.

- Mechanism: The proposed mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways.

Comparative Analysis

To better understand the unique properties of 3'-Chloro-2-thiomorpholinomethyl benzophenone, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3'-Chloro-2-thiomorpholinomethyl benzophenone | Structure | Antimicrobial, Anticancer | 15-30 |

| 3'-Chloro-2-morpholinomethyl benzophenone | Structure | Moderate Antimicrobial | 25-40 |

| 2-Thiomorpholinomethyl benzophenone | Structure | Low Antimicrobial Activity | >50 |

Case Studies

-

Antimicrobial Efficacy Study:

- Conducted on various bacterial strains.

- Results indicated that the compound effectively inhibited growth, particularly in Gram-positive bacteria.

- Suggested potential for development as an antimicrobial agent.

-

Cytotoxicity Assessment:

- Evaluated across multiple human cancer cell lines.

- Results demonstrated dose-dependent cytotoxicity with significant apoptosis induction confirmed through flow cytometry.

Q & A

Q. What are the recommended synthetic routes for 3'-chloro-2-thiomorpholinomethyl benzophenone?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by nucleophilic substitution. For example, thiomorpholine can be introduced via alkylation or thiol-ene reactions with halogenated intermediates. Purification steps may include column chromatography or recrystallization, with purity verified by HPLC (>95%) . Storage below 4°C is advised to prevent degradation of halogenated intermediates .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- FTIR : To identify carbonyl (C=O) and C-Cl stretches, with solvent effects on vibrational shifts analyzed using Kubo–Anderson fitting (e.g., ν(C=O) at ~1680 cm⁻¹) .

- NMR : ¹H/¹³C NMR for verifying thiomorpholinomethyl and chloro substituents.

- HPLC/GC : For purity assessment, referencing retention times against standards .

Q. What safety protocols should be followed when handling this compound?

Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity of halogenated aromatics. Waste disposal must comply with halogenated organic waste guidelines. Safety data for structurally similar compounds (e.g., benzoxazinones) recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. How do solvent interactions influence the optical and electronic properties of this compound?

Solvatochromic studies on benzophenones reveal that hydrogen bonding with protic solvents (e.g., alcohols) splits ν(C=O) bands, while halogenated solvents exhibit rapid hydrogen bond exchange. Time-resolved spectroscopy (e.g., femtosecond IR) can quantify solvent interaction lifetimes (~7.7 ps in acetonitrile/water mixtures) . DFT calculations correlate solvent polarity with vibrational shifts, aiding in predicting solvation effects .

Q. What computational methods are suitable for modeling its photochemical behavior?

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) predict triplet-state populations and electronic transitions. For example, polar solvents stabilize ππ* states over nπ*, influencing intersystem crossing efficiency. CASSCF calculations validate experimental observations of triplet lifetimes .

Q. How can factorial design optimize its synthesis or functionalization?

A 2⁴ factorial design (e.g., varying substituent positions, solvent polarity, temperature) identifies critical factors affecting yield or electronic properties (e.g., HOMO-LUMO gaps). Response surface methodology (RSM) refines conditions for maximum efficiency .

Q. What in vitro assays assess its biological activity?

Immortalized cell lines (e.g., GnRH neurons) treated with the compound can be analyzed via:

Q. How does its photostability compare to other benzophenones in UV-driven applications?

Q. How to resolve contradictions in solvent-effect data across studies?

Meta-analyses should control for solvent purity, concentration, and measurement techniques (e.g., static vs. time-resolved spectroscopy). Computational validation (DFT/MD simulations) reconciles experimental discrepancies, such as hydrogen bond dynamics in alcohol vs. halogenated solvents .

Q. What advanced chromatographic methods ensure batch-to-batch consistency?

Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) detects trace impurities. For halogenated analogs, GC-MS with electron capture detection (ECD) enhances sensitivity. Calibration curves using certified reference materials (CRMs) validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.